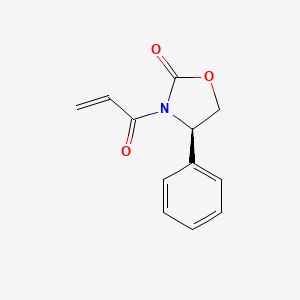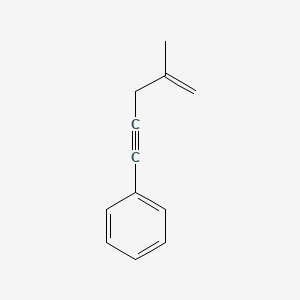
Methallylphenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methallylphenylacetylene is an organic compound characterized by the presence of both a double bond and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both unsaturated bonds (double and triple) makes it a versatile molecule in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methallylphenylacetylene can be achieved through several methods, including:
Elimination Reactions: One common method involves the elimination of dihalides.
Alkylation of Acetylides: Another method involves the alkylation of acetylides.
Industrial Production Methods: Industrial production of this compound may involve large-scale elimination reactions or alkylation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: Methallylphenylacetylene undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO₄, O₃
Reduction: H₂ with Pd/C, Lindlar’s catalyst
Substitution: Alkyl halides, strong bases
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted alkynes
Wissenschaftliche Forschungsanwendungen
Methallylphenylacetylene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methallylphenylacetylene involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Pentyne: A simple alkyne with a similar carbon chain length but lacking the phenyl group.
2-Methyl-1-pentene: An alkene with a similar structure but lacking the triple bond.
Phenylacetylene: An alkyne with a phenyl group but a different carbon chain structure.
Uniqueness: Methallylphenylacetylene is unique due to the presence of both a phenyl group and a triple bond within the same molecule.
Eigenschaften
Molekularformel |
C12H12 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-methylpent-4-en-1-ynylbenzene |
InChI |
InChI=1S/C12H12/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,1,7H2,2H3 |
InChI-Schlüssel |
LBMCXMCIVZJIJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-1-benzofuran-5-yl)benzoic acid](/img/structure/B8291718.png)
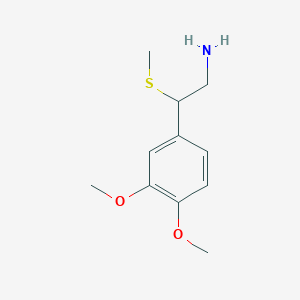
![9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid](/img/structure/B8291723.png)
![alpha,3-Dimethyl-alpha-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol](/img/structure/B8291725.png)

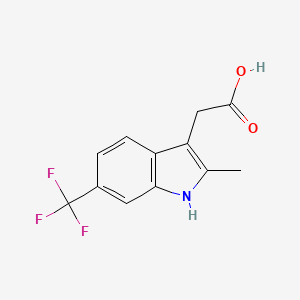
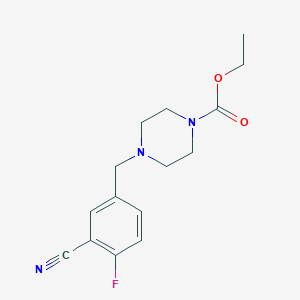
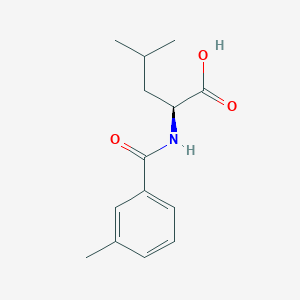
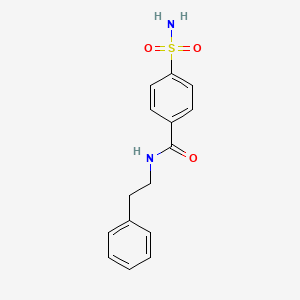
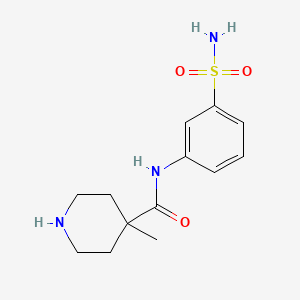

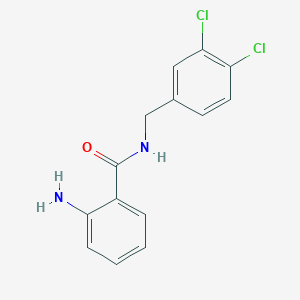
![2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(1H-1-imidazolyl)phenyl]-3(2H,4H)-1,2,4-triazolone](/img/structure/B8291796.png)
